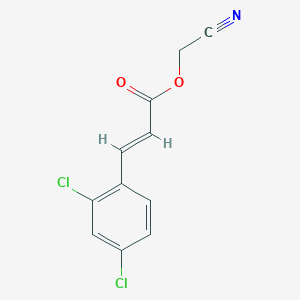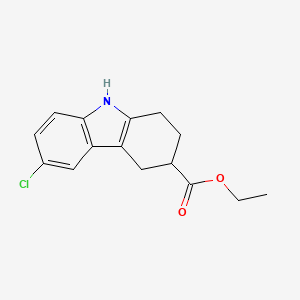![molecular formula C22H24N4O3S B2569582 2-[3-(morpholin-4-ylcarbonyl)piperidin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1243076-17-6](/img/structure/B2569582.png)
2-[3-(morpholin-4-ylcarbonyl)piperidin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
4-Morpholinopiperidine may be used to synthesize 2- (4-morpholinopiperidin-1-yl)-5-nitrobenzonitrile . The synthesis process involves the use of sodium hydroxide and 5-chloro-valeryl chloride .Molecular Structure Analysis
The molecular structure of this compound is complex, and it’s part of the class of organic compounds known as amphetamines and derivatives . These are organic compounds containing or derived from 1-phenylpropan-2-amine .Chemical Reactions Analysis
This compound can be used as a reactant for the synthesis of selective adenosine A2A receptor antagonists, antidepressants, small molecules that restore E-cadherin expression and reduce invasion in colorectal carcinoma cells, orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation, quinoline derivatives with antimicrobial activity, and antimalarials .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of >199°C (dec.) and a predicted boiling point of 625.0±55.0 °C . It has a density of 1.267 and is slightly soluble in chloroform and methanol .Applications De Recherche Scientifique
Synthesis and Characterization The compound has been a focus in the synthesis and characterization of novel chemical entities with potential pharmacological activities. For instance, it serves as a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), key components in the PI3K pathway associated with the development of cancers. Studies have characterized its absorption, disposition, and efficacy in preclinical models, predicting its pharmacokinetics and efficacy in humans, suggesting a clinically efficacious dose for further development in clinical trials (Salphati et al., 2012).
Synthetic Utility in Heterocyclic Chemistry This compound has also demonstrated utility in the synthesis of various heterocyclic systems, highlighting its role in constructing new chemical entities for potential therapeutic applications. The ability to react with different amines and other nucleophiles allows for the synthesis of diverse derivatives with potential biological activities, contributing significantly to heterocyclic chemistry and drug discovery processes (Madkour et al., 2010).
Biological Activities In addition to its role in synthesis, the compound's derivatives have been explored for various biological activities. This includes the investigation of novel pyrimidine derivatives for their analgesic and anti-inflammatory properties, offering insights into their therapeutic potential against pain and inflammation (Chaudhary et al., 2012). Such studies are crucial for identifying new therapeutic agents with improved efficacy and safety profiles.
Safety and Hazards
Propriétés
IUPAC Name |
2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-7-phenyl-3H-thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c27-20-19-18(17(14-30-19)15-5-2-1-3-6-15)23-22(24-20)26-8-4-7-16(13-26)21(28)25-9-11-29-12-10-25/h1-3,5-6,14,16H,4,7-13H2,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPNJBGOQLESAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4)C(=O)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(morpholin-4-ylcarbonyl)piperidin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((1R,5S)-8-Oxabicyclo[3.2.1]oct-3-en-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2569502.png)
![4-{4-[(3-Methylphenoxy)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2569503.png)
![1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea](/img/structure/B2569506.png)
![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2569507.png)
![N-[(4-oxo-3H-phthalazin-1-yl)methyl]butanamide](/img/structure/B2569509.png)





![5-(4-bromophenyl)-1-[3-(propan-2-yloxy)propyl]-1H-imidazole-2-thiol](/img/structure/B2569520.png)
![Methyl 2-[(3-benzyl-8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate](/img/structure/B2569522.png)